2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

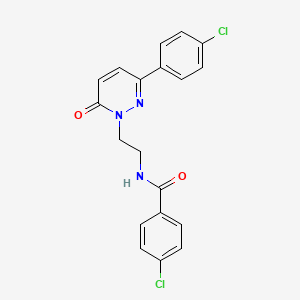

“2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol” is an organic compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms . The InChI code for this compound is 1S/C6H11N3/c1-9-4-6(2-3-7)8-5-9/h4-5H,2-3,7H2,1H3 .Scientific Research Applications

Immunomodulatory Applications

Imiquimod and its analogs, belonging to the class of imidazoquinolinamines, activate the immune system by inducing cytokines such as IFN-α, -β, and various interleukins. These compounds are recognized for their potential to treat cutaneous diseases and have been explored for their antiviral, antiproliferative, and antitumor activities (T. Syed, 2001).

Antitumor Activity

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives and benzimidazole, have been reviewed for their antitumor properties. Some compounds have advanced to preclinical testing, highlighting the role of imidazole structures in the search for new antitumor drugs (M. Iradyan et al., 2009).

Corrosion Inhibition

Imidazoline and its derivatives are noted for their effectiveness as corrosion inhibitors, leveraging their heterocyclic structure for adsorption on metal surfaces. This characteristic makes them attractive for enhancing research in corrosion inhibition, especially within the petroleum industry (Nipaporn Sriplai & K. Sombatmankhong, 2023).

Synthesis and Transformation in Heterocyclic Chemistry

The reactivity and applications of imidazole derivatives in synthesizing heterocyclic compounds have been extensively documented. For instance, the synthesis and transformation of 4-phosphorylated derivatives of imidazoles have significant implications in developing new compounds with various biological properties (E. Abdurakhmanova et al., 2018).

Food Chemistry and Toxicology

The role of imidazole derivatives in the formation of heterocyclic amines (HAs) during food processing and their potential health impacts have been explored. These compounds, formed in cooked meats, are studied for their carcinogenic potential, emphasizing the need for understanding their formation and fate in food chemistry (R. Zamora & F. Hidalgo, 2015).

Mechanism of Action

Target of Action

The primary target of 2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol is histamine . Histamine is a compound that is involved in local immune responses and acts as a neurotransmitter. The interaction of this compound with histamine plays a crucial role in its mechanism of action .

Mode of Action

This compound, also known as 1-methylhistamine, is a metabolite of histamine . It is produced by the action of the enzyme histamine 1-methyltransferase on histamine . This interaction with its target leads to various physiological changes.

Biochemical Pathways

The compound this compound is involved in the pathway of histidine metabolism . Histidine metabolism is a crucial biochemical pathway that leads to the production of various important compounds, including histamine .

Pharmacokinetics

Given its solubility in water and other polar solvents , it can be inferred that it may have good bioavailability.

Result of Action

It is known that imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . .

Biochemical Analysis

Cellular Effects

Imidazole derivatives are known to have a broad range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

2-amino-1-(1-methylimidazol-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-9-3-5(8-4-9)6(10)2-7/h3-4,6,10H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVUPCLNRGBKNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(4-chlorophenyl)-2-[(2-quinolin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2631038.png)

![N-[(4-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2631040.png)

![(2E)-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2631042.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2631044.png)

![8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2631046.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2631047.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2631049.png)

![(5-{5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone](/img/structure/B2631055.png)